2-Chloro-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine
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Overview
Description
Clotizolam is a thienotriazolodiazepine derivative that was first synthesized in the 1970s. It has gained attention in recent years as a designer drug. Clotizolam exhibits sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. Additionally, it acts as an inhibitor of platelet-activating factor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clotizolam involves the formation of a thienotriazolodiazepine core structure. The process typically starts with the reaction of 2-chlorobenzoyl chloride with 2-aminothiophene to form an intermediate. This intermediate undergoes cyclization with hydrazine to form the triazole ring, followed by chlorination to introduce the chloro substituents .
Industrial Production Methods: Industrial production of Clotizolam follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Clotizolam undergoes various chemical reactions, including:
Oxidation: Clotizolam can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Clotizolam to its reduced forms.
Substitution: Halogen substitution reactions can modify the chloro substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced analogs with altered pharmacological properties.
Substitution: Formation of halogen-substituted derivatives with potential variations in activity.
Scientific Research Applications
Clotizolam has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its effects on cellular pathways and receptor interactions.
Medicine: Studied for its potential therapeutic effects in treating anxiety, insomnia, and convulsions.
Industry: Utilized in the development of new pharmaceutical formulations and as a tool in drug discovery.
Mechanism of Action
Clotizolam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. It enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. Additionally, Clotizolam inhibits platelet-activating factor, contributing to its unique pharmacological profile .
Comparison with Similar Compounds
Clotizolam is compared with other thienotriazolodiazepines such as:
- Brotizolam
- Etizolam
- Flubrotizolam
- Fluclotizolam
- Deschloroclotizolam
Uniqueness: Clotizolam’s unique combination of sedative, anxiolytic, anticonvulsant, and muscle relaxant properties, along with its inhibition of platelet-activating factor, distinguishes it from other similar compounds .
Properties
CAS No. |
54123-06-7 |
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Molecular Formula |
C15H10Cl2N4S |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
4-chloro-7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
InChI |
InChI=1S/C15H10Cl2N4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)16)10-6-12(17)22-15(10)21(8)13/h2-6H,7H2,1H3 |
InChI Key |
CHGXYVPOFYZWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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